6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6,6-difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-10(12)2-1-7-5(4-10)3-6(9(15)16)8(14)13-7/h3H,1-2,4H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJLUUXBJCBJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1NC(=O)C(=C2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a fluorinated aniline derivative, with a carboxylic acid or its derivative. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinolones.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural differences among similar compounds include fluorine substitution patterns, oxo group positions, and additional functional groups. Below is a comparative table:
Key Observations:
- Oxo Position: The 2-oxo group in the target compound may alter hydrogen-bonding interactions compared to 4-oxo derivatives (e.g., ’s compound), which are common in quinolone antibiotics .
- Molecular Weight : The target compound’s moderate molecular weight (~258 g/mol) balances permeability and solubility better than bulkier analogs like the 387 g/mol compound in .
Market and Research Trends
- Lumping Strategies : ’s lumping approach groups structurally similar compounds, but the target’s unique fluorine and oxo positions justify distinct evaluation in pharmacokinetic studies .
Biological Activity
6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 228.18 g/mol. Its structure includes a tetrahydroquinoline core with two fluorine atoms at the 6-position and a carboxylic acid group at the 3-position. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes or proteins involved in critical cellular processes, leading to therapeutic effects against various diseases.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory pathways or cancer progression.
- Antimicrobial Activity: Its structural similarity to other quinolones suggests potential as an antimicrobial agent by disrupting bacterial DNA synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a potential therapeutic agent for treating infections caused by resistant strains of bacteria.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. For instance:
- IL-6 and TNF-alpha Inhibition: The compound significantly decreased levels of IL-6 and TNF-alpha in activated macrophages.
This anti-inflammatory activity positions it as a candidate for further research in inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
The results from MTT assays reveal that the compound induces apoptosis in cancer cells through mechanisms that are yet to be fully elucidated but may involve caspase activation and disruption of mitochondrial function.
Case Studies
A notable study investigated the effects of this compound on MCF-7 cells. The researchers treated cells with varying concentrations of the compound and assessed cell viability using the MTT assay over a period of 48 hours. The findings suggested a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
